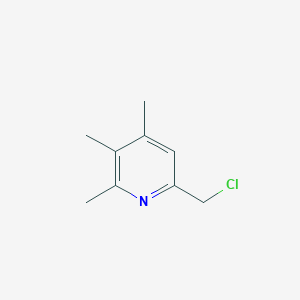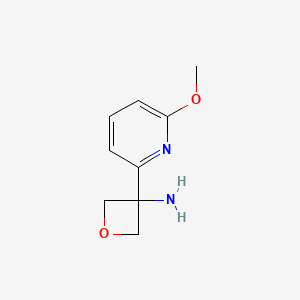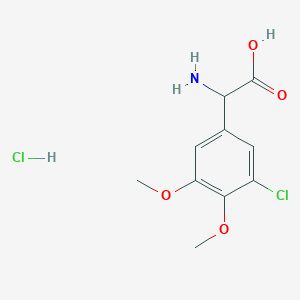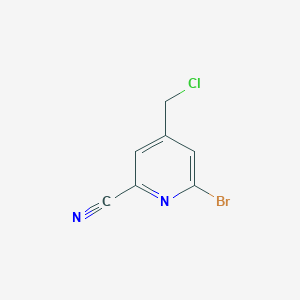
6-Bromo-4-(chloromethyl)pyridine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-4-(chloromethyl)pyridine-2-carbonitrile is an organic compound with the molecular formula C7H4BrClN2 and a molecular weight of 231.48 g/mol . This compound is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-(chloromethyl)pyridine-2-carbonitrile typically involves the bromination and chloromethylation of pyridine derivatives. One common method is the bromination of 4-(chloromethyl)pyridine-2-carbonitrile using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-4-(chloromethyl)pyridine-2-carbonitrile undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine and chloromethyl groups can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Coupling reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a carboxylic acid derivative .
Applications De Recherche Scientifique
6-Bromo-4-(chloromethyl)pyridine-2-carbonitrile has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-Bromo-4-(chloromethyl)pyridine-2-carbonitrile depends on its specific applicationThe bromine and chloromethyl groups can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modulation of their activity . The carbonitrile group can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-2-pyridinecarbonitrile: Similar in structure but lacks the chloromethyl group.
4-Bromo-2-(chloromethyl)pyridine: Similar but lacks the carbonitrile group.
2-Pyridinecarbonitrile: Lacks both the bromine and chloromethyl groups.
Uniqueness
6-Bromo-4-(chloromethyl)pyridine-2-carbonitrile is unique due to the presence of both bromine and chloromethyl groups, which provide distinct reactivity and allow for a wide range of chemical transformations. The combination of these functional groups with the carbonitrile moiety makes it a versatile intermediate for synthesizing complex organic molecules .
Propriétés
Formule moléculaire |
C7H4BrClN2 |
|---|---|
Poids moléculaire |
231.48 g/mol |
Nom IUPAC |
6-bromo-4-(chloromethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C7H4BrClN2/c8-7-2-5(3-9)1-6(4-10)11-7/h1-2H,3H2 |
Clé InChI |
TYOWOFXXXPHHIY-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1C#N)Br)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


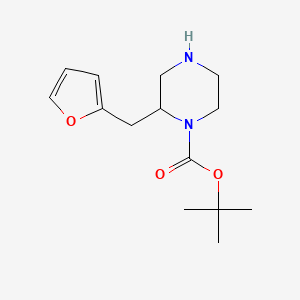
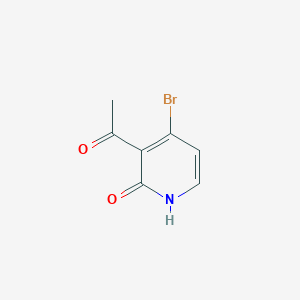
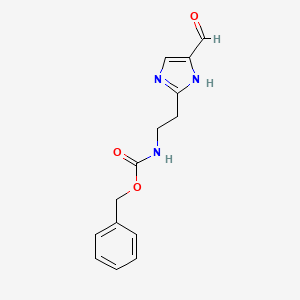
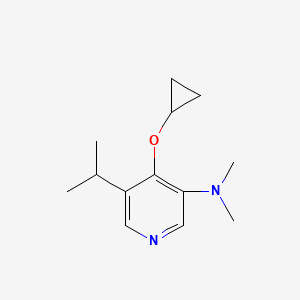
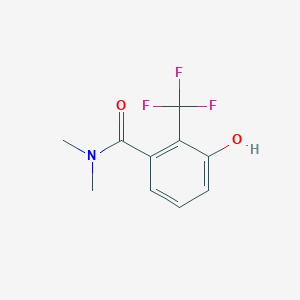
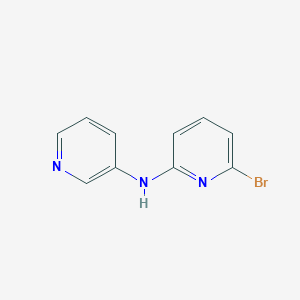
![6-Chloro-1h-pyrazolo[3,4-d]pyrimidine-3-carbonitrile](/img/structure/B14853467.png)
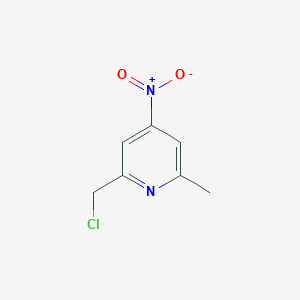
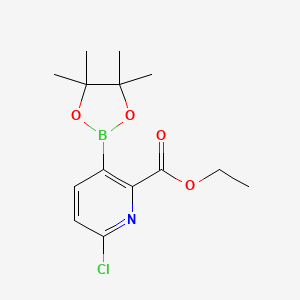
![ethyl 3-[[3-(hexoxycarbonylamino)-4-[[2-[4-(N-hexoxycarbonylcarbamimidoyl)anilino]acetyl]-methylamino]benzoyl]-pyridin-2-ylamino]propanoate](/img/structure/B14853482.png)
